6-iodo-1H-indole-2,3-dione
Overview
Description
“6-iodo-1H-indole-2,3-dione” is a chemical compound with the linear formula C8H4INO2 . It is also known by its CAS Number: 20780-77-2 . The molecular weight of this compound is 273.031 .
Molecular Structure Analysis
The molecule of “6-iodo-1H-indole-2,3-dione” is almost planar, having an r.m.s. deviation from planarity of 0.019 A for all non-H atoms . In the crystal, molecules are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers with an R22(8) ring motif .
Scientific Research Applications
Hydrogen-Bonded Structures : 5-iodoisatin, a variant of 6-iodo-1H-indole-2,3-dione, forms hydrogen-bonded chains of rings linked by iodo-carbonyl interactions. These chains are linked into sheets by these interactions, demonstrating its potential in structural chemistry and material science (Garden et al., 2006).
Versatile Substrate for Organic Synthesis : Isatins, including 6-iodo-1H-indole-2,3-dione, are versatile substrates in organic synthesis. They are used for synthesizing various heterocyclic compounds, like indoles and quinolines, and serve as raw materials for drug synthesis (Garden & Pinto, 2001).
Optical Chemosensors : 1H-Indole-2,3-dione, closely related to 6-iodo-1H-indole-2,3-dione, exhibits high sensing capability for Fe3+ ions. This suggests its potential application in developing fluorescent chemosensors for metal ion detection (Fahmi et al., 2019).
Synthesis of Heterocyclic Compounds : 6-iodo-1H-indole-2,3-dione serves as a precursor in synthesizing diverse heterocyclic compounds, crucial in pharmaceutical and material sciences (Parrick et al., 1989).
Antibacterial and Anticorrosive Properties : Derivatives of indole-2,3-dione, similar to 6-iodo-1H-indole-2,3-dione, have shown antibacterial activities and potential as corrosion inhibitors. This opens avenues in biomedical and industrial applications (Miao, 2014).
Precursor for Natural Product Synthesis : 6-iodo-1H-indole-2,3-dione derivatives are utilized in synthesizing natural products like indolo[2,3-a]carbazoles, indicating their importance in natural product chemistry and drug discovery (Blair & Sperry, 2013).
Future Directions
Future research directions could involve further exploration of the synthesis methods, chemical reactions, and potential applications of “6-iodo-1H-indole-2,3-dione”. Given the interest in indole derivatives in medicinal chemistry , there is potential for “6-iodo-1H-indole-2,3-dione” to be studied for its pharmacological properties.
properties
IUPAC Name |
6-iodo-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKAOEGXBSERHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559672 | |
Record name | 6-Iodo-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-1H-indole-2,3-dione | |
CAS RN |
20780-77-2 | |
Record name | 6-Iodo-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-iodo-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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